N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

PDE4B inhibition Regioisomer selectivity Kinase profiling

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (C₁₅H₁₆FN₃O₂; MW 289.31) is a heterocyclic small molecule built on the pyrazolo[5,1-b][1,3]oxazine scaffold. The compound carries a 4-fluorophenethyl substituent on the 3‑position carboxamide.

Molecular Formula C15H16FN3O2
Molecular Weight 289.31
CAS No. 1428366-57-7
Cat. No. B2943685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
CAS1428366-57-7
Molecular FormulaC15H16FN3O2
Molecular Weight289.31
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C(=O)NCCC3=CC=C(C=C3)F)OC1
InChIInChI=1S/C15H16FN3O2/c16-12-4-2-11(3-5-12)6-7-17-14(20)13-10-18-19-8-1-9-21-15(13)19/h2-5,10H,1,6-9H2,(H,17,20)
InChIKeyIZCDWNJNVGMBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-Fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428366-57-7): Structural Identity and Research-Grade Procurement


N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (C₁₅H₁₆FN₃O₂; MW 289.31) is a heterocyclic small molecule built on the pyrazolo[5,1-b][1,3]oxazine scaffold. The compound carries a 4-fluorophenethyl substituent on the 3‑position carboxamide. Its core scaffold is shared with a family of phosphodiesterase 4B (PDE4B) inhibitors exemplified by the Pfizer patent series WO 2017/145013 [1]; however, that patent series describes 2‑carboxamide regioisomers, not the 3‑carboxamide isomer represented by this CAS number. The compound is supplied by research‑chemical vendors at typical purities of ≥95 % .

Why In‑Class Pyrazolo[5,1-b][1,3]oxazine Analogs Cannot Substitute for N-(4-Fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide


The pyrazolo[5,1‑b][1,3]oxazine chemotype tolerates substantial structural variation that profoundly alters biological activity. The regioisomeric position of the carboxamide (C‑2 vs. C‑3) is a critical determinant of PDE4 isoform selectivity and potency; the Pfizer‑patented 2‑carboxamide series achieves PDE4B‑preferential inhibition [1], whereas the 3‑carboxamide topology presents a geometrically distinct hydrogen‑bond donor/acceptor vector that can redirect binding toward unrelated protein targets. The N‑substituent further modulates lipophilicity and target complementarity. A structurally close analog, N‑[(4‑fluorophenyl)methyl]‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑3‑carboxamide (LFM), crystallizes in the DCP2 (NUDT20) decapping enzyme [2], demonstrating that small linker changes (‑CH₂‑ vs. ‑CH₂CH₂‑) can switch protein‑ligand recognition. Therefore, compounds sharing the pyrazolo‑oxazine core but differing in regioisomerism or N‑substitution cannot be assumed functionally interchangeable.

Quantitative Differentiation Evidence for N-(4-Fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide


Regioisomeric Carboxamide Position: 3‑Carboxamide vs. 2‑Carboxamide (Pfizer PDE4B Series)

The 2‑carboxamide regioisomers claimed in WO 2017/145013 achieve PDE4B IC₅₀ values in the nanomolar range (exemplified compounds display PDE4B binding affinity superior to PDE4D) [1]. The 3‑carboxamide regioisomer represented by the target compound is structurally excluded from that patent's Markush claims. No PDE4 IC₅₀ data for the 3‑carboxamide series are publicly available, but the distinct geometry precludes assumption of equivalent PDE4 potency [2].

PDE4B inhibition Regioisomer selectivity Kinase profiling

N‑Substituent Linker Length: Fluorophenethyl (–CH₂CH₂–) vs. Fluorophenylmethyl (–CH₂–)

The fluorophenylmethyl analog LFM (N‑[(4‑fluorophenyl)methyl]‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑3‑carboxamide) co‑crystallizes with human DCP2 (NUDT20) at 1.95 Å resolution [1]. In this structure, the methyl linker positions the fluorophenyl ring in a defined hydrophobic sub‑pocket. The target compound's ethyl linker (–CH₂CH₂–) adds one rotatable bond and increases calculated logP by approximately 0.4–0.5 log units compared to the methyl analog, which may alter binding pose, target residence time, or off‑target interactions [2]. No comparative affinity data for DCP2 or other targets are publicly available.

Fragment-based screening DCP2/NUDT20 X-ray crystallography

Pyrazolo[5,1-b][1,3]oxazine Scaffold as a Privileged Fragment: Kinase and Inflammasome Modulation

The pyrazolo[5,1‑b][1,3]oxazine core appears in structurally distinct bioactive molecules with divergent pharmacology: (i) JT001 (6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑3‑sulfonylurea) is a potent, selective NLRP3 inflammasome inhibitor (IC₅₀ values in the low nanomolar range in cell‑based assays) [1]; (ii) 3‑(4‑fluorophenyl)‑2‑pyridin‑4‑yl‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (CHEMBL364340) inhibits p38α MAP kinase with an IC₅₀ of 460 nM [2]; (iii) pyrazolo[5,1‑b][1,3]oxazine‑2‑ones derivatives inhibit COX‑1/COX‑2 with IC₅₀ values in the low‑micromolar range [3]. The 3‑carboxamide with a 4‑fluorophenethyl substituent is structurally distinct from all three pharmacologies, occupying a unique and underexplored region of chemical space.

NLRP3 inflammasome COX inhibition Kinase selectivity

Recommended Research Application Scenarios for N-(4-Fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide


Chemical Probe for PDE4B Isoform Selectivity Profiling (Regioisomer Comparator)

The 3‑carboxamide regioisomer serves as a negative‑control or selectivity‑profiling compound alongside 2‑carboxamide PDE4B inhibitors (WO 2017/145013 series). Because the 2‑carboxamide series has validated PDE4B binding [1], testing the 3‑carboxamide analog in the same enzymatic panel can quantify the contribution of regioisomeric carboxamide placement to isoform selectivity and off‑target binding.

Fragment‑Based Drug Discovery (FBDD) Using the Pyrazolo[5,1‑b][1,3]oxazine Core as a Privileged Scaffold

The pyrazolo‑oxazine core is a validated fragment: it appears in a co‑crystal structure with DCP2 (PDB 5QOX) [2] and in potent NLRP3 and p38α inhibitors [3]. The target compound's 4‑fluorophenethyl‑3‑carboxamide substitution pattern represents an underexplored vector. It can be used as a starting fragment for structure‑based optimization campaigns targeting DCP2, NLRP3, or novel targets identified via affinity‑based screening.

Physicochemical and Pharmacokinetic Tool Compound for Linker‑Length SAR Studies

The ethyl linker (–CH₂CH₂–) distinguishes this compound from the crystallographically characterized methyl‑linker analog LFM. Systematic comparison of solubility, permeability (PAMPA/Caco‑2), metabolic stability, and plasma protein binding between the methyl and ethyl analogs can establish linker‑length structure–property relationships (SPR) for the pyrazolo‑oxazine series, informing lead optimization of related chemotypes [2].

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